molecular formula C9H8ClIO3 B3055415 Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester CAS No. 646054-39-9

Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester

Cat. No.: B3055415
CAS No.: 646054-39-9
M. Wt: 326.51 g/mol
InChI Key: CRMUQUNTABPTRO-UHFFFAOYSA-N
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Description

Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester is a halogenated phenoxyacetic acid derivative characterized by a methyl ester group and a phenoxy ring substituted with chlorine at position 2 and iodine at position 4.

Properties

IUPAC Name

methyl 2-(2-chloro-4-iodophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMUQUNTABPTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461759
Record name Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646054-39-9
Record name Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester typically involves the esterification of acetic acid with (2-chloro-4-iodophenoxy) methanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new halogenated compounds.

Scientific Research Applications

Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenoxyacetic Acid Methyl Esters

Key structural variations among analogs include halogen type (Cl, I), substitution patterns, and additional functional groups (e.g., methoxy, methyl). Below is a comparative analysis based on evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Phenoxy Ring) Key Properties/Applications References
Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester (hypothetical) C₉H₈ClIO₃ 326.52* 2-Cl, 4-I Not explicitly reported; inferred from analogs
Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester (MCPA methyl ester) C₁₀H₁₁ClO₃ 214.65 4-Cl, 2-CH₃ Herbicidal activity; CAS 2436-73-9
Acetic acid, 2-(3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester C₁₀H₉ClI₂O₄ 482.44 3-Cl, 2,4-I, 6-OCH₃ No bioactivity data; CAS 646054-36-6
2,4-Dichlorophenoxyacetic acid methyl ester (2,4-D methyl ester) C₉H₈Cl₂O₃ 235.06 2,4-Cl Herbicide; CAS 1928-43-4
Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester C₁₀H₁₀I₂O₄ 466.00 2,4-I, 6-OCH₃ Structural data only; no bioactivity

*Calculated molecular weight based on formula.

Impact of Substituents on Properties

  • For example, iodine’s larger atomic radius may sterically hinder interactions compared to chlorine .
  • Methoxy Groups: Methoxy substituents (e.g., in ’s compound) introduce polarity, which could reduce solubility in nonpolar solvents .

Research Findings and Data Gaps

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or esterification, often purified via column chromatography .
  • Analytical Characterization : NMR, IR, and MS are standard for confirming structures of methyl esters, as seen in MCPA methyl ester and 3-azetidinyl derivatives .
  • Data Limitations : The target compound’s solubility, stability, and explicit bioactivity remain uncharacterized in the provided evidence.

Biological Activity

Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester (CAS No. 646054-39-9) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₈ClIO₃
  • Molecular Weight : 326.51 g/mol
  • Structure : The compound features a chloro and iodo substitution on a phenoxy group attached to an acetic acid moiety.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:

  • Cell Line Studies : Compounds with structural similarities have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Mechanism of Action : These compounds often induce cell cycle arrest and apoptosis by modulating the expression of genes involved in these processes.

Antibacterial Activity

While specific data on the antibacterial properties of this compound is sparse, related phenoxy compounds have demonstrated activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values between 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the effects of phenoxyacetic acid derivatives on cancer cell lines, demonstrating significant growth inhibition at concentrations as low as 10 µM. The study highlighted the potential for these compounds in therapeutic applications for cancer treatment .
  • Mechanistic Insights : Another investigation into the signaling pathways affected by similar compounds revealed that they could effectively inhibit NF-kB activation, which is crucial in inflammatory responses and cancer progression .
  • Comparative Analysis : When compared to other compounds with similar structures, this compound exhibited unique properties due to its halogen substitutions, enhancing its biological activity and specificity towards certain molecular targets .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values between 3 - 20 µM in various cell lines
AntibacterialMIC values of 40 - 50 µg/mL against specific bacteria
Signaling PathwaysInhibition of CDK2 affecting cell cycle regulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester
Reactant of Route 2
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Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester

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